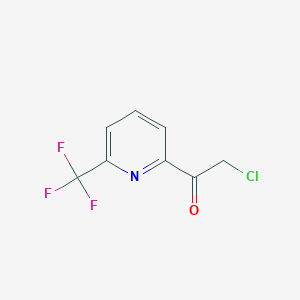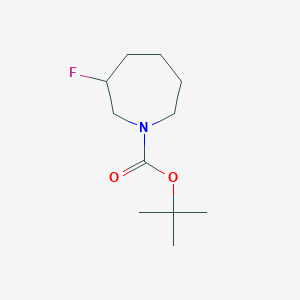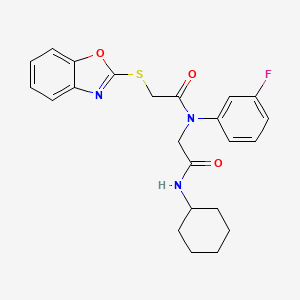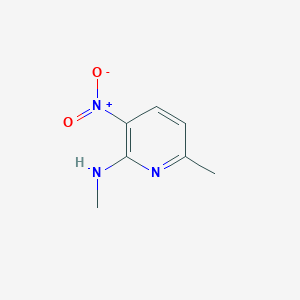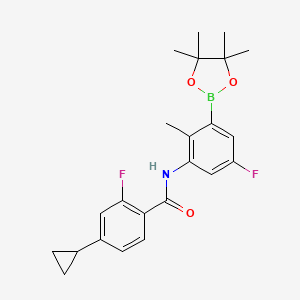![molecular formula C20H21NO3S B12838590 2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide](/img/structure/B12838590.png)
2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide is a complex organic compound that features a unique indeno-furan structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indeno-Furan Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indeno-furan core.
Functionalization: The core structure is then functionalized by introducing the acetamide group through a series of reactions, including acylation and amination.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism of action of 2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dihydro-2H-indeno[5,6-b]furan-3(5H)-one
- 2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)acetic acid
Uniqueness
2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide stands out due to its unique combination of the indeno-furan core with the furan-2-ylmethylthio and acetamide groups. This structural uniqueness imparts specific chemical and biological properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C20H21NO3S |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide |
InChI |
InChI=1S/C20H21NO3S/c22-20(21-6-8-25-13-17-5-2-7-23-17)11-16-12-24-19-10-15-4-1-3-14(15)9-18(16)19/h2,5,7,9-10,12H,1,3-4,6,8,11,13H2,(H,21,22) |
Clé InChI |
DBMBQCKUYKACCR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=C(C=C2C1)OC=C3CC(=O)NCCSCC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


